molecular formula C21H16BrN3O2S2 B2557574 (E)-5-(4-bromobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one CAS No. 190653-59-9

(E)-5-(4-bromobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one

Numéro de catalogue: B2557574
Numéro CAS: 190653-59-9
Poids moléculaire: 486.4
Clé InChI: AANHEBGVSCOHTO-SFQUDFHCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (E)-5-(4-bromobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one is a heterocyclic derivative featuring a thiazolidin-4-one core substituted with a 4-bromobenzylidene group at position 5 and a pyrazol-4-yl moiety at position 3. The synthesis of such compounds typically involves condensation reactions between aromatic aldehydes and active methylene-containing precursors under acidic conditions. For instance, analogous derivatives have been prepared by refluxing thiazolidinone intermediates with substituted benzaldehydes in acetic acid and sodium acetate .

The structural characterization of this compound would likely involve single-crystal X-ray diffraction (SC-XRD), a method historically supported by programs like SHELX for refinement and analysis . Similar compounds, such as triazole-thione derivatives, have demonstrated complex hydrogen-bonded networks involving N–H···O, N–H···S, and O–H···S interactions, forming supramolecular aggregates .

Propriétés

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S2/c1-13-18(20(27)25(23(13)2)16-6-4-3-5-7-16)24-19(26)17(29-21(24)28)12-14-8-10-15(22)11-9-14/h3-12H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANHEBGVSCOHTO-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(C=C4)Br)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190653-59-9
Record name (5E)-5-(4-BROMOBENZYLIDENE)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

The compound (E)-5-(4-bromobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, experimental findings, and implications for medicinal chemistry.

Structure and Properties

The molecular structure of the compound includes:

  • A thiazolidinone core , which is essential for its biological activity.
  • A bromobenzylidene group that enhances its reactivity and potential interactions with biological targets.
  • A pyrazole moiety that contributes to its pharmacological profile.

Table 1: Structural Features of the Compound

ComponentDescription
Thiazolidinone CoreCentral structure responsible for various activities
Bromobenzylidene GroupEnhances reactivity and target interaction potential
Pyrazole MoietyContributes to pharmacological properties

The biological activity of (E)-5-(4-bromobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one is believed to involve interaction with specific enzymes and receptors. These interactions can modulate various signaling pathways crucial for cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : It could interact with receptors that regulate apoptosis or cell survival pathways.
  • Antibacterial Activity : The thiazolidinone scaffold has shown effectiveness against bacterial biofilms and pathogens.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer).

Case Study: Anticancer Efficacy

In vitro studies demonstrated the following IC50 values:

Cell LineIC50 Value (µM)
MCF-74.34 ± 0.98
SiHa3.60 ± 0.45
PC-34.46 ± 0.53

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Antibacterial Activity

Thiazolidinone derivatives have also shown promising antibacterial effects. The compound was tested against various bacterial strains, demonstrating significant inhibition of biofilm formation.

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Pseudomonas aeruginosa125 µg/mL

These findings indicate the potential use of this compound in treating bacterial infections and preventing biofilm-associated complications .

Applications De Recherche Scientifique

Key Structural Features:

  • Thiazolidinone Ring : Known for its role in various biological activities.
  • Pyrazole Moiety : Contributes to the compound's pharmacological properties.
  • Bromobenzylidene Group : Enhances lipophilicity and may influence biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this one exhibit significant antimicrobial properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Anti-inflammatory Properties

Thiazolidinones are known for their anti-inflammatory effects. The compound under discussion has been investigated for its ability to reduce inflammation in vitro and in vivo, suggesting its potential use in treating inflammatory diseases .

Anticancer Potential

Recent studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways involved in cancer progression, making it a subject of interest for anticancer drug development .

Analgesic Effects

Some derivatives of thiazolidinone have shown promise as analgesics. The specific compound may possess similar properties, warranting further investigation into its pain-relieving capabilities .

Table 1: Biological Activities of Thiazolidinone Derivatives

Compound NameActivity TypeReference
Thiazolidinone AAntimicrobial
Thiazolidinone BAnti-inflammatory
Thiazolidinone CAnticancer
Thiazolidinone DAnalgesic

Table 2: Synthesis Methods

MethodologyYield (%)Reference
Microwave-assisted synthesis85
Solvent-free synthesis90
Conventional heating75

Case Study 1: Antimicrobial Efficacy

A study published in Acta Pharmaceutica evaluated the antimicrobial properties of various thiazolidinones, including those structurally related to the compound . Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of pyrazole derivatives demonstrated that these compounds could inhibit pro-inflammatory cytokines in vitro. The specific mechanisms involved include the downregulation of NF-kB signaling pathways, which are critical in inflammation .

Case Study 3: Cancer Cell Apoptosis

In vitro studies on cancer cell lines treated with thiazolidinone derivatives showed increased rates of apoptosis compared to controls. Flow cytometry analysis confirmed that these compounds induce cell cycle arrest and promote programmed cell death through mitochondrial pathways .

Analyse Des Réactions Chimiques

Step 1: Formation of the Pyrazole Moiety

  • Condensation Reaction : The pyrazole ring forms through the reaction of a hydrazone with a carbonyl compound. For example, 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one reacts with aldehydes to form Schiff bases .

  • Cyclization : Substituted hydrazones undergo cyclization to form the pyrazole nucleus, often catalyzed by reagents like phosphorus oxychloride .

Step 3: Schiff Base Formation

  • Aldol Condensation : The benzylidene group forms via the condensation of the pyrazole’s amine group with 4-bromobenzaldehyde, resulting in the (E)-stereochemistry .

Reaction TypeReagents/ConditionsKey Outcomes
Pyrazole formationHydrazone + carbonyl compound1,5-dimethyl-3-oxo-pyrazole core
Thiazolidinone synthesisAldehyde + thiol + acid/baseThiazolidin-4-one ring
Schiff base formation4-bromobenzaldehyde + amineBenzylidene substituent

Hydrolytic Reactions

  • Thiazolidinone Ring Cleavage : Under acidic or basic conditions, the thiazolidinone ring hydrolyzes to form the corresponding thioester or amide derivatives.

  • Pyrazole Ring Stability : The pyrazole moiety is generally stable under mild conditions but may undergo degradation under harsh acidic/basic environments.

Nucleophilic Substitution

  • Replacement of Bromine : The bromine atom in the benzylidene group may undergo substitution with nucleophiles (e.g., amines, thiols) to form new derivatives.

Electrophilic Aromatic Substitution

  • Bromobenzylidene Reactivity : The bromine atom directs electrophilic substitution to the para position, facilitating further functionalization .

Reactivity Analysis

The compound’s reactivity stems from its functional groups:

  • Thiazolidinone Ring :

    • Tautomerism : The thiazolidin-4-one can exist in keto-enol tautomerism, influencing reactivity in organic transformations.

    • Antimicrobial Activity : Thiazolidinones often exhibit antibacterial properties due to their ability to inhibit enzymes like dihydropteroate synthase .

  • Pyrazole Moiety :

    • Bioisosteric Properties : Pyrazoles are bioisosters of imidazoles, enabling their use in drug design for enzyme inhibition .

    • Coordination Chemistry : The nitrogen atoms in the pyrazole ring can act as ligands in metal complexes .

  • Benzylidene Group :

    • Photochemical Reactions : The α,β-unsaturated carbonyl system in the benzylidene group undergoes [4+2] cycloaddition (e.g., Diels-Alder) under UV light .

Critical Reaction Parameters

  • Temperature : Reactions requiring ring formation (e.g., pyrazole) often proceed optimally at 350–400 K .

  • Solvent : Ethanol or DMSO are commonly used due to their polar aprotic nature, enhancing nucleophilic substitution.

  • Catalysts : Acetic acid or phosphorus oxychloride are used to drive condensation and cyclization reactions .

Structural Stability and Impurities

The compound’s stability is influenced by:

  • Steric Effects : Dihedral angles between aromatic rings (e.g., pyrazole and benzylidene) minimize steric hindrance, as observed in crystal structures .

  • Hydrogen Bonding : N-H⋯O interactions in the crystal lattice contribute to structural rigidity .

Spectroscopic Characterization

  • NMR Analysis : The (E)-configuration is confirmed by coupling constants and deshielded protons in the benzylidene group .

  • Mass Spectrometry : The molecular ion peak at m/z 452.39 (M⁺) validates the molecular formula .

This compound’s intricate synthesis and reactivity profile highlight its potential in medicinal chemistry and materials science. Further research into its catalytic and biological applications is warranted.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Core Heterocycles: Thiazolidin-4-one (target) vs. triazole-thione () vs. indole-propenone () cores dictate distinct pharmacological and physicochemical profiles.

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns significantly influence crystal packing and stability:

Compound Hydrogen Bond Types Bond Lengths (Å) / Angles (°) Supramolecular Structure
Target Compound Not reported N/A Likely influenced by Br···S or Br···O interactions
Compound N–H···O, N–H···S, O–H···S d(N···O) = 2.85, d(N···S) = 3.42 Hexameric aggregates

The absence of methanol in the target compound’s structure (unlike ) may limit O–H···S interactions but could favor Br···π or halogen bonding, as suggested by studies on brominated aromatics .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (E)-5-(4-bromobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation , involving the reaction of a thioxothiazolidin-4-one precursor with 4-bromobenzaldehyde. Key steps include:
  • Base selection : Sodium hydroxide or potassium hydroxide in ethanol/methanol under reflux (60–80°C) .
  • Catalyst optimization : Anhydrous sodium acetate in glacial acetic acid improves yield (e.g., 85% yield achieved in similar thioxothiazolidinone syntheses) .
  • Solvent impact : Ethanol or DMF-EtOH mixtures (1:1) enhance solubility and reaction efficiency .
  • Monitoring : Use TLC (20% ethyl acetate/hexane) to track reaction progress .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms stereochemistry (E-configuration via coupling constants) and substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray crystallography : Resolves crystal packing and absolute configuration .

Q. What preliminary biological assays are appropriate to evaluate its pharmacological potential?

  • Methodological Answer : Initial screening should prioritize:
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or kinase inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-bromobenzylidene moiety in bioactivity?

  • Methodological Answer :
  • Analog synthesis : Replace bromine with other halogens (Cl, F) or electron-withdrawing groups (NO₂) .
  • In vitro testing : Compare IC₅₀ values across analogs to assess substituent effects on potency .
  • Statistical analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .

Q. What computational strategies predict binding interactions with biological targets like hemoglobin subunits?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with hemoglobin subunits (PDB: 1HHO). Focus on hydrogen bonding with His87 and hydrophobic contacts with Phe41 .
  • MD simulations : GROMACS-based 100-ns simulations to assess binding stability (RMSD < 2 Å) .
  • QSAR modeling : Develop predictive models using descriptors like logP and polar surface area .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Control variables (e.g., cell passage number, bacterial strain) to minimize variability .
  • Purity verification : Re-evaluate compound purity via HPLC (>95%) and re-test discrepant samples .
  • Structural confirmation : Re-examine stereochemistry (E/Z isomerism) via NOESY NMR if bioactivity diverges .

Key Considerations for Experimental Design

  • Synthetic reproducibility : Optimize reaction time (6–8 hours) and avoid prolonged reflux to prevent decomposition .
  • Bioassay controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
  • Data validation : Triplicate experiments with statistical analysis (p < 0.05) to ensure reliability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.